molecular formula C7H7F3N2O B2755077 N-Methyl-5-(trifluoromethoxy)pyridin-2-amine CAS No. 1864596-06-4

N-Methyl-5-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B2755077
CAS No.: 1864596-06-4
M. Wt: 192.141
InChI Key: CNUPMZUGFQBPRK-UHFFFAOYSA-N
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Description

N-Methyl-5-(trifluoromethoxy)pyridin-2-amine is a chemical intermediate designed for research and development applications. Compounds featuring the trifluoromethylpyridine (TFMP) scaffold are of significant interest in discovery chemistry, primarily due to the unique properties imparted by the fluorine atom and the pyridine moiety. The trifluoromethyl group is a strongly electron-withdrawing group, and its introduction can profoundly influence a compound's physicochemical properties, including its metabolism, biomolecular affinity, and translocation . This makes TFMP derivatives highly valuable in the design of novel bioactive molecules. In the agrochemical industry, a substantial proportion of launched pesticides contain fluorine, with around 40% of these featuring a trifluoromethyl group . Over 20 TFMP-containing agrochemicals have been granted ISO common names, demonstrating the utility of this structural motif in protecting crops from pests. Furthermore, the TFMP moiety is a key building block in the pharmaceutical and veterinary industries, with several approved products and many candidates in clinical trials. Its biological activity is attributed to the combination of fluorine's electronegativity and the characteristics of the pyridine ring, which can lead to lower toxicity and improved selectivity in target compounds . This compound serves as a versatile building block for further chemical exploration in these fields. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-5-(trifluoromethoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-11-6-3-2-5(4-12-6)13-7(8,9)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUPMZUGFQBPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864596-06-4
Record name N-methyl-5-(trifluoromethoxy)pyridin-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethoxy)pyridine with methylamine under suitable conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of N-Methyl-5-(trifluoromethoxy)pyridin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(trifluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including N-Methyl-5-(trifluoromethoxy)pyridin-2-amine. For instance, derivatives of pyridine have shown efficacy against various cancer cell lines. In a study evaluating novel 2-aminopyridine derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cell lines at concentrations as low as 5 µg/mL .

CompoundCell LineConcentration (µg/mL)Inhibition (%)
5aPC3570
5bK562565
5cHeLa575
5dA549560

Neurological Disorders

Pyridine derivatives are also being investigated for their role in treating neurological disorders. Specifically, compounds that include the pyridine structure are known to act as selective inhibitors of neuronal nitric oxide synthase, which has implications for conditions such as neurodegenerative diseases .

Antifungal Properties

The antifungal activity of this compound and its derivatives has been evaluated against a range of fungal pathogens. In vitro studies showed that certain derivatives exhibited potent antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to standard antifungal agents like tebuconazole .

CompoundFungusConcentration (µg/mL)Inhibition (%)
5eB. cinerea5096.76
5fS. sclerotiorum5082.73

Insecticidal Activity

In addition to antifungal properties, this compound has shown moderate insecticidal activity against pests like Spodoptera frugiperda and Mythimna separata. These findings suggest that such compounds could be developed into effective agrochemicals for pest management .

Development of Novel Derivatives

A recent study synthesized a series of trifluoromethyl pyrimidine derivatives that included the amide moiety, demonstrating their potential as antifungal and anticancer agents . The synthesis involved multiple steps but yielded compounds with promising bioactivities.

Clinical Implications

The clinical implications of these compounds extend to the development of targeted therapies for cancer treatment, where selective inhibitors can enhance therapeutic outcomes while minimizing side effects associated with traditional chemotherapeutics.

Mechanism of Action

The mechanism of action of N-Methyl-5-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Methyl-5-(trifluoromethoxy)pyridin-2-amine with key analogs, focusing on substituent effects, physicochemical properties, and synthetic relevance.

Substituent Type and Positional Effects

Compound Name Substituent (Position) CAS Number Key Properties/Applications Reference
This compound -OCF₃ (5), -NHCH₃ (2) Not explicitly provided Strong electron-withdrawing -OCF₃ enhances stability and lipophilicity.
N-Methyl-5-(trifluoromethyl)pyridin-2-amine -CF₃ (5), -NHCH₃ (2) 937602-15-8 Higher hydrophobicity (CF₃ vs. OCF₃); used in coupling reactions (e.g., with benzoyl chloride) .
3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine -CF₃ (5), -Cl (3), -NHCH₃ (2) Not provided Chlorine increases electrophilicity; potential intermediate for cross-coupling reactions .
4-Methoxy-5-(trifluoromethyl)pyridin-2-amine -CF₃ (5), -OCH₃ (4), -NH₂ (2) 1227571-99-4 Methoxy group improves solubility; structural similarity score: 0.76 .
3-Bromo-6-methoxy-5-(trifluoromethoxy)pyridin-2-amine -OCF₃ (5), -OCH₃ (6), -Br (3) 1361825-47-9 Bromine enables further functionalization (e.g., Suzuki coupling) .

Key Observations:

  • Trifluoromethoxy (-OCF₃) vs. However, -CF₃ analogs exhibit greater lipophilicity, which may improve membrane permeability .
  • Halogen Substitution (Cl, Br): Halogens at position 3 (e.g., in ) increase electrophilicity, facilitating nucleophilic substitution or metal-catalyzed cross-coupling reactions .
  • Methoxy (-OCH₃) vs. Trifluoromethoxy (-OCF₃): Methoxy groups improve aqueous solubility but lack the electron-withdrawing strength of -OCF₃, impacting reactivity and target engagement .

Comparison with Heterocyclic Analogs

Compound Name Core Structure Key Features Reference
N-Phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine Thiazolo-pyridine Enhanced π-stacking (thiophene); antiviral activity .
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine Pyridine-aryl hybrid Aryl-amino groups enable hydrogen bonding; intermediate for kinase inhibitors .

Insights:

  • Trifluoromethoxy Specificity: The target compound’s -OCF₃ group remains understudied compared to -CF₃ analogs, warranting further exploration in drug design.

Biological Activity

N-Methyl-5-(trifluoromethoxy)pyridin-2-amine is a pyridine derivative notable for its trifluoromethoxy group, which significantly influences its chemical reactivity and biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C7H7F3N2OC_7H_7F_3N_2O, with a molecular weight of approximately 195.15 g/mol. The presence of the trifluoromethoxy group enhances the compound's binding affinity to biological targets, making it a candidate for further investigation in pharmacology.

Key Structural Features

  • Trifluoromethoxy Group : Enhances lipophilicity and potential binding interactions.
  • Pyridine Core : Common scaffold in many biologically active compounds, contributing to diverse biological activities.
  • Amine Group : Capable of participating in nucleophilic reactions, influencing the compound's reactivity and potential therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections summarize key findings related to its biological activity.

Pharmacological Potential

  • Antimicrobial Activity : Compounds similar to this compound have shown promising antimicrobial properties. The trifluoromethoxy substituent enhances activity against various microbial strains.
  • Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exert similar effects.
  • Anticancer Properties : Some studies have indicated that derivatives of this compound could possess anticancer activity, potentially through mechanisms involving cell cycle disruption or induction of apoptosis in cancer cells .

Interaction Studies

Interaction studies have focused on the compound's binding affinity to specific biological targets. The trifluoromethoxy group is believed to enhance interactions with proteins involved in key signaling pathways, which may lead to therapeutic effects against diseases such as cancer and inflammation .

Table 1: Comparison of Similar Compounds

Compound NameStructureSimilarityNotable Properties
5-(Trifluoromethyl)pyridin-2-amineStructure0.91Known for antimicrobial activity
N-Methyl-5-(trifluoromethyl)pyridin-2-amineStructure0.89Exhibits anti-inflammatory effects
2-Amino-4-(trifluoromethyl)pyridineStructure0.91Potential anticancer properties
5-(Trifluoromethyl)pyridine-2,3-diamineStructure0.85Investigated for dual-targeting mechanisms

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • CHK1 Inhibition : A study highlighted that modifications on pyridine derivatives could maintain selectivity for CHK1 inhibition over CHK2 and CDK1, indicating potential in cancer therapy by targeting specific cell cycle checkpoints .
  • Cell Cycle Effects : Research on related compounds showed significant cytotoxicity through mechanisms such as methuosis, impacting microtubule dynamics and leading to cell death in cancer cell lines .
  • Synthesis and Evaluation : Various synthetic routes have been developed for producing this compound, with evaluations showing its potential as a building block for more complex molecules with enhanced biological activity .

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